molecular formula C14H19FN2O3S B3812090 1-(2-fluorophenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}cyclopropanecarboxamide

1-(2-fluorophenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B3812090
M. Wt: 314.38 g/mol
InChI Key: HDLCIVVSWQQEKZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyclopropane carboxamide group, which is a common motif in pharmaceuticals and agrochemicals. The molecule also contains a fluorophenyl group, which suggests it may have interesting biological activities, as fluorine atoms are often added to drug molecules to modify their properties . The presence of a methylsulfonyl group could also influence the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual building blocks (the 2-fluorophenyl group, the methyl(methylsulfonyl)amino group, and the cyclopropane carboxamide group). These would then be combined in a series of reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the fluorine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with a specific biological target (such as a protein or enzyme) to exert its effects. The specific functional groups in the molecule would play a key role in this interaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many fluorinated compounds are relatively non-reactive and safe to handle, but some can be toxic or environmentally hazardous .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its structure to improve its efficacy and safety, or on investigating its mechanism of action in more detail .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-[methyl(methylsulfonyl)amino]ethyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-17(21(2,19)20)10-9-16-13(18)14(7-8-14)11-5-3-4-6-12(11)15/h3-6H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLCIVVSWQQEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1(CC1)C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}cyclopropanecarboxamide
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